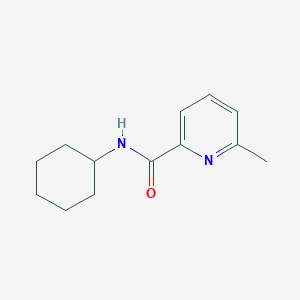![molecular formula C17H19N3O B7538226 [4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)
[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. The compound is a member of the piperazine family and is known for its unique chemical structure and pharmacological properties. In
Mechanism of Action
The mechanism of action of [4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone is not fully understood. However, studies suggest that the compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. The compound is also believed to modulate the activity of other neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone has been shown to have a range of biochemical and physiological effects. The compound has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improved mood and reduced anxiety and depression. The compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone is its potent pharmacological activity, which makes it a valuable tool for studying the mechanisms of various diseases. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of the compound is its potential for toxicity and side effects, which can make it challenging to work with in the laboratory.
Future Directions
There are several future directions for the research of [4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone. One potential direction is to further investigate the compound's mechanism of action and its effects on various neurotransmitters. Another potential direction is to explore the compound's potential as a treatment for various diseases, including cancer, depression, and anxiety. Additionally, future research could focus on developing new derivatives of the compound with improved pharmacological properties and reduced toxicity.
Synthesis Methods
The synthesis of [4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone involves the reaction of 4-chloro-3-nitropyridine with 3-methylphenylpiperazine in the presence of a reducing agent such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Scientific Research Applications
[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone has been extensively studied for its potential applications in the pharmaceutical industry. The compound has been found to exhibit potent activity against a range of diseases, including cancer, depression, anxiety, and neurological disorders. The compound has also been shown to possess anti-inflammatory and analgesic properties.
properties
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-14-4-2-6-16(12-14)19-8-10-20(11-9-19)17(21)15-5-3-7-18-13-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPFDSQTYBKASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[2-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7538156.png)
![N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide](/img/structure/B7538165.png)



![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7538189.png)
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)
![6-chloro-4-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7538213.png)



